LpxH Enzyme Inhibition: Superior Activity of 3,4-Dimethylphenyl Sulfonyl Piperazines over Unsubstituted Analogs
The 3,4-dimethylphenyl substitution pattern is a key structural feature in potent LpxH inhibitors. Optimized sulfonyl piperazine compounds JH-LPH-28 and JH-LPH-33, which incorporate the 3,4-dimethylphenyl sulfonyl group, display superior LpxH inhibition compared to AZ1, a sulfonyl piperazine antibiotic with a different aryl substitution [1]. This demonstrates that the specific 3,4-dimethylphenyl motif contributes significantly to enhanced potency against this Gram-negative antibacterial target.
| Evidence Dimension | LpxH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | JH-LPH-28 and JH-LPH-33 (compounds containing the 3,4-dimethylphenyl sulfonyl group) exhibit significantly lower IC50 values than AZ1. |
| Comparator Or Baseline | AZ1 (a sulfonyl piperazine antibiotic with a different aryl group) has higher IC50 values against K. pneumoniae LpxH and E. coli LpxH. |
| Quantified Difference | JH-LPH-28 and JH-LPH-33 show superior LpxH inhibition and antibiotic activity over AZ1 [1]. |
| Conditions | Enzyme inhibition assays against K. pneumoniae LpxH and E. coli LpxH; MIC assays against wild-type K. pneumoniae and E. coli in the presence of PMBN [1]. |
Why This Matters
The 3,4-dimethylphenyl sulfonyl group is a critical pharmacophore for achieving enhanced LpxH inhibition, a validated target for novel Gram-negative antibiotics.
- [1] Kwak, Y. H., Cochrane, C. S., & Zhou, P. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. Proc Natl Acad Sci U S A, 117(8), 4109–4116. View Source
